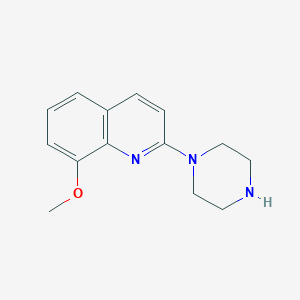
8-Methoxy-2-piperazin-1-yl-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-2-piperazin-1-yl-quinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-piperazin-1-yl-quinoline typically involves the reaction of 8-methoxyquinoline with piperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as trifluoroacetic acid. The reaction is usually performed at a low temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-2-piperazin-1-yl-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further explored for their biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Methoxy-2-piperazin-1-yl-quinoline involves its interaction with specific molecular targets in bacterial cells. The compound is believed to inhibit the synthesis of nucleic acids, thereby preventing bacterial replication and growth. The exact molecular pathways and targets are still under investigation, but the compound’s ability to disrupt essential biological processes makes it a promising antibacterial agent .
Comparison with Similar Compounds
- 7-Methoxy-4-(piperazin-1-yl)quinoline
- 6-Methoxy-2-(piperazin-1-yl)quinoline
- 8-Hydroxy-2-piperazin-1-yl-quinoline
Comparison: 8-Methoxy-2-piperazin-1-yl-quinoline stands out due to its specific methoxy substitution at the 8th position, which imparts unique chemical and biological properties. Compared to its analogs, this compound has shown higher potency in antibacterial assays and better pharmacokinetic properties .
Properties
CAS No. |
104090-79-1 |
|---|---|
Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
8-methoxy-2-piperazin-1-ylquinoline |
InChI |
InChI=1S/C14H17N3O/c1-18-12-4-2-3-11-5-6-13(16-14(11)12)17-9-7-15-8-10-17/h2-6,15H,7-10H2,1H3 |
InChI Key |
CUULVNAZRYFNIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


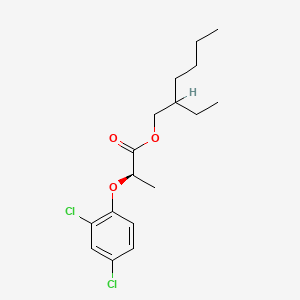

![Oxo[(prop-2-en-1-yl)oxy]acetate](/img/structure/B3061293.png)
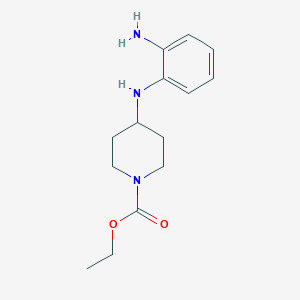
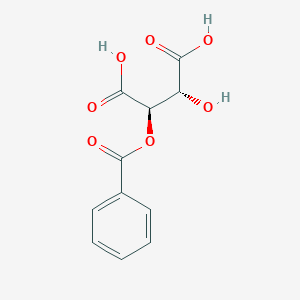
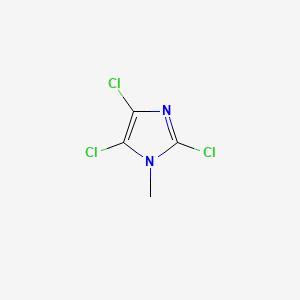
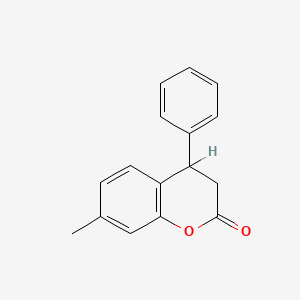
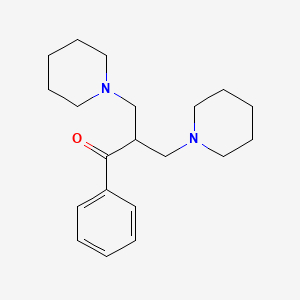
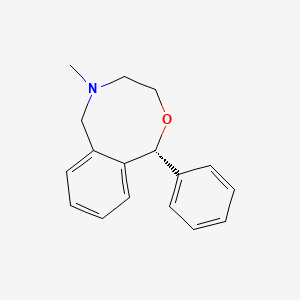
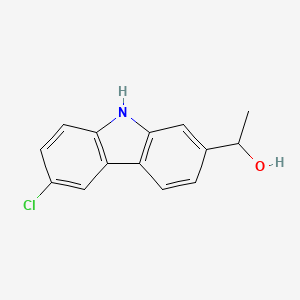
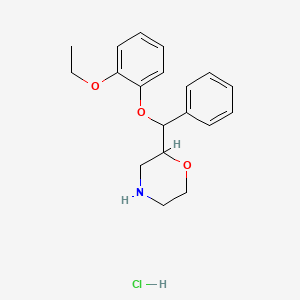
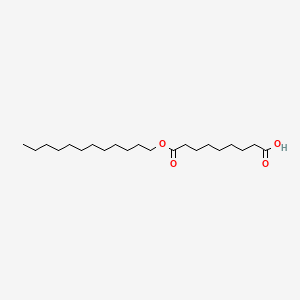

![4-[(4-Methylphenoxy)methyl]phenol](/img/structure/B3061314.png)
